molecular formula C17H18D3NO3 B602640 (±)-Etodolac-d3(1-ethyl-2,2,2-d3) CAS No. 1276197-46-6

(±)-Etodolac-d3(1-ethyl-2,2,2-d3)

Cat. No.: B602640
CAS No.: 1276197-46-6
M. Wt: 290.38
InChI Key:
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Description

(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is a deuterated form of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Etodolac, providing insights into its behavior in biological systems.

Scientific Research Applications

(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is used in various scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows researchers to track the metabolic pathways and pharmacokinetics of Etodolac in vivo.

    Metabolic Research: The compound is used to study the metabolism of Etodolac and its interaction with biological systems.

    Environmental Analysis: Deuterated compounds are used as internal standards in environmental pollution analysis to detect and quantify pollutants.

    Clinical Diagnostics: The compound can be used in clinical diagnostics to study drug interactions and metabolic profiles.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "(±)-Etodolac-d3(1-ethyl-2,2,2-d3)" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

(±)-Etodolac-d3(1-ethyl-2,2,2-d3) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are typical reducing conditions.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Etodolac: The non-deuterated form of the compound, used as an NSAID.

    Ibuprofen-d3: Another deuterated NSAID used for similar pharmacokinetic studies.

    Naproxen-d3: A deuterated form of Naproxen, used in metabolic and pharmacokinetic research.

Uniqueness

(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms increase the stability of the compound and allow for precise tracking in biological systems, making it a valuable tool in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (±)-Etodolac-d3 involves the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the preparation of the starting materials, the synthesis of the intermediate compounds, and the final conversion of the intermediate compounds to (±)-Etodolac-d3.", "Starting Materials": [ "Deuterated Acetic Acid", "Deuterated Ethanol", "2,2,2-Trichloroethyl Chloroformate", "2-Ethoxybenzoic Acid", "Sodium Hydroxide", "Sodium Bicarbonate", "Sodium Chloride", "Water" ], "Reaction": [ "Step 1: Preparation of Intermediate 1", "Deuterated Acetic Acid is reacted with Deuterated Ethanol in the presence of Sodium Hydroxide to form Deuterated Ethyl Acetate.", "Step 2: Preparation of Intermediate 2", "Deuterated Ethyl Acetate is reacted with 2,2,2-Trichloroethyl Chloroformate in the presence of Sodium Bicarbonate to form Deuterated Ethyl 2,2,2-Trichloroethylacetate.", "Step 3: Preparation of Intermediate 3", "Deuterated Ethyl 2,2,2-Trichloroethylacetate is reacted with 2-Ethoxybenzoic Acid in the presence of Sodium Hydroxide to form (±)-Etodolac-d3.", "Step 4: Purification of (±)-Etodolac-d3", "The crude (±)-Etodolac-d3 is purified using a combination of recrystallization and chromatography techniques to obtain the final product." ] }

CAS No.

1276197-46-6

Molecular Formula

C17H18D3NO3

Molecular Weight

290.38

Purity

95% by HPLC; 98% atom D

Related CAS

41340-25-4 (unlabelled)

Synonyms

(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid

tag

Etodolac Impurities

Origin of Product

United States

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